3,5-Hydroxy-N-methylprotriptyline

Description

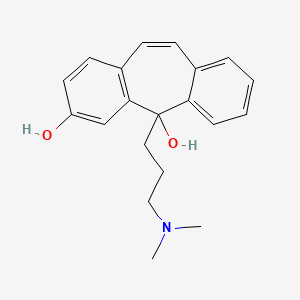

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-21(2)13-5-12-20(23)18-7-4-3-6-15(18)8-9-16-10-11-17(22)14-19(16)20/h3-4,6-11,14,22-23H,5,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSOPRLYYPOIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857803 | |

| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-47-3 | |

| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptene-3,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30235-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d][7]annulene-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Methodologies

Retrosynthetic Analysis of 3,5-Hydroxy-N-methylprotriptyline and Related Dibenzocycloheptenes

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows chemists to logically plan a synthetic route.

For this compound, the primary disconnection points are the carbon-nitrogen bond of the aminopropyl side chain and the carbon-carbon bonds of the dibenzocycloheptene core. The key structural feature is the tricyclic dibenzocycloheptene ring system. A logical retrosynthetic approach would first disconnect the N-methylpropylamine side chain, leading back to a functionalized dibenzocycloheptene intermediate. This intermediate would possess a reactive group at the 5-position of the cycloheptene (B1346976) ring, suitable for the attachment of the side chain.

Further deconstruction of the dibenzocycloheptene core would involve breaking one of the bonds of the seven-membered ring. This could be envisioned through a Friedel-Crafts-type reaction, starting from two separate benzene-derived precursors. One precursor would contain a phthalic anhydride (B1165640) or a related electrophilic component, while the other would be a suitably substituted phenylacetic acid derivative. The final key bond formation would create the central seven-membered ring. The hydroxyl groups on the aromatic rings are considered as functional group interconversions, which can be introduced at various stages of the synthesis, either on the initial precursors or on the fully formed tricyclic system, depending on the compatibility of the reaction conditions.

Optimized Synthetic Pathways for this compound

The successful synthesis of this compound hinges on the selection of appropriate precursors, the optimization of reaction conditions, and the control of stereochemistry.

The synthesis of the dibenzocycloheptene core, the foundational structure of protriptyline (B1194169) and its derivatives, often commences from 5H-dibenzo[a,d]cycloheptene. A patent for the preparation of protriptyline outlines a process starting from this key precursor. For this compound, precursors bearing hydroxyl groups or functionalities that can be converted to hydroxyl groups are necessary.

Potential starting materials for the dibenzocycloheptene core could include:

Phthalic anhydride and a substituted phenylacetic acid: These can be used in a Friedel-Crafts acylation followed by reduction and cyclization to form the tricyclic system. The hydroxyl groups could be introduced on the phenylacetic acid precursor.

Dibenzosuberone (B195587): This ketone is a common intermediate in the synthesis of many dibenzocycloheptene derivatives. nih.gov It can be synthesized through various methods and subsequently functionalized. Hydroxylation of the aromatic rings of dibenzosuberone could be a viable strategy.

For the side chain, key precursors include:

3-Chloropropanol or 3-bromopropanol: These can be used to alkylate the 5-position of the dibenzocycloheptene ring.

N-methylallylamine: This could be introduced via a different synthetic strategy involving an initial allylation followed by hydroboration-oxidation and subsequent N-methylation.

The synthesis of protriptyline, a closely related compound, involves the coupling of 5H-dibenzo[a,d]cycloheptene with 3-chloropropanol in the presence of n-butyl lithium. wipo.int The resulting alcohol is then converted to a mesylate, which undergoes nucleophilic substitution with methylamine (B109427) to yield protriptyline. wipo.int

For this compound, the introduction of the hydroxyl groups is a critical step. This could be achieved through:

Electrophilic aromatic substitution: Direct hydroxylation of the dibenzocycloheptene core can be challenging due to issues with regioselectivity and over-oxidation. However, under carefully controlled conditions using reagents like m-chloroperoxybenzoic acid (m-CPBA) or other oxidizing agents, this may be possible.

Nucleophilic aromatic substitution: Starting with precursors containing leaving groups (e.g., halogens) at the 3 and 5 positions, nucleophilic substitution with a hydroxide (B78521) source could be employed. This often requires harsh reaction conditions.

Directed ortho-metalation: Using a directing group, it is possible to selectively deprotonate the aromatic ring at the desired positions, followed by reaction with an electrophilic oxygen source like N-t-butyl-N-tosyloxycarbamate.

Yield optimization would involve a systematic study of reaction parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents for each step of the synthetic sequence. The purification of intermediates and the final product, likely through chromatography, would also be crucial for obtaining a high-purity compound.

The 5-position of the dibenzocycloheptene ring is a pro-stereogenic center if the two benzene (B151609) rings are asymmetrically substituted. In the case of this compound, the substitution pattern is symmetrical, so this is not a concern. However, if other chiral centers were present in the molecule, controlling the stereochemistry would be paramount.

General strategies for stereochemical control in the synthesis of complex molecules include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. ethz.ch For instance, if a chiral center were to be introduced in the side chain, an asymmetric synthesis approach could be employed. This might involve the use of a chiral reducing agent for a ketone precursor or the use of a chiral amine in the final step. Asymmetric synthesis aims to produce a single enantiomer of the final product. ethz.ch

Diastereoselectivity would become a factor if multiple chiral centers were introduced. The relative stereochemistry between these centers would need to be controlled. This is often achieved by taking advantage of the steric and electronic properties of the substrate and reagents to favor the formation of one diastereomer over the other.

Synthesis of Isotopic Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies, as well as in quantitative analysis using mass spectrometry.

The synthesis of a deuterated analog such as this compound-d6 would typically involve the introduction of deuterium (B1214612) atoms at positions that are metabolically stable. Common sites for deuteration include the N-methyl group and the aromatic rings.

A plausible route to this compound-d6 could involve:

Deuteration of the N-methyl group: This can be achieved by using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated methyl tosylate, in the final N-methylation step.

Deuteration of the aromatic rings: This is more challenging and would likely require starting with deuterated precursors. For example, deuterated benzene could be used as a starting material for the synthesis of the dibenzocycloheptene core. Alternatively, H-D exchange reactions on the final molecule or a late-stage intermediate could be attempted, although this often leads to a mixture of isotopologues.

The synthesis would follow a similar pathway to the non-deuterated compound, with the introduction of the deuterium label at a suitable stage. The final product would be characterized by mass spectrometry to confirm the incorporation and location of the deuterium atoms.

Incorporation of Other Stable Isotopes for Mechanistic Studies

The elucidation of reaction mechanisms and metabolic pathways of drug candidates like this compound heavily relies on the use of stable isotope labeling. Beyond deuterium, isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) serve as invaluable tracers. Their incorporation into the molecular structure allows for detailed tracking and analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The synthesis of isotopically labeled versions of this compound would follow similar synthetic routes as the unlabeled compound, but with the introduction of labeled precursors at key steps.

Incorporation of Carbon-13 (¹³C)

Carbon-13 can be strategically incorporated into the structure of this compound to probe the fate of specific carbon atoms during metabolic studies or to understand reaction mechanisms.

Labeling the N-methyl group: The N-methyl group is a common site for metabolic attack. Introducing a ¹³C label at this position can be achieved by using ¹³C-labeled methyl iodide or dimethyl sulfate (B86663) during the methylation of the secondary amine precursor. evitachem.com The synthesis of these labeled methylating agents often starts from simple ¹³C-containing precursors like [¹³C]methanol. orgsyn.org

Labeling the Propylamine Side Chain: To study the metabolism of the propylamino side chain, ¹³C atoms can be introduced at various positions. For instance, the synthesis could start with a ¹³C-labeled propanol (B110389) or related building block to construct the side chain before its attachment to the dibenzocycloheptene core.

Research Findings: Studies on related compounds have demonstrated the utility of ¹³C labeling. For example, ¹³C-labeled metabolic precursors are widely used to trace the flux of carbon atoms through metabolic pathways in cells. nih.govfiveable.me In the context of drug metabolism, tracking the ¹³C label can reveal whether the N-methyl group is lost, or if the propyl chain undergoes cleavage. The resulting mass shifts in metabolites detected by mass spectrometry provide definitive evidence of these transformations. rsc.org

Table 1: Potential ¹³C-Labeled Precursors for the Synthesis of Labeled this compound

| Labeled Precursor | Target Labeled Position | Synthetic Utility |

| [¹³C]Methyl Iodide | N-Methyl group | Used in the final N-methylation step. |

| [1-¹³C]Propan-1-ol | C1 of the propyl chain | As a starting material for the side chain. |

| [2-¹³C]Propan-1-ol | C2 of the propyl chain | To study metabolism within the side chain. |

| [3-¹³C]Propan-1-ol | C3 of the propyl chain | To track the terminal end of the side chain. |

Incorporation of Nitrogen-15 (¹⁵N)

Introducing a ¹⁵N atom into the amine functionality of this compound allows for the investigation of metabolic pathways involving the nitrogen atom, such as N-dealkylation or N-oxidation.

Synthetic Approaches: The synthesis of ¹⁵N-labeled amines can be accomplished through various methods. One common approach involves the use of ¹⁵N-labeled ammonia (B1221849) or related nitrogen sources like Na¹⁵NO₂ in the synthesis of the amine precursor. nih.govrsc.org For instance, ¹⁵N-labeled methylamine could be synthesized and then used to build the side chain. The Ritter reaction, using a ¹⁵N-labeled cyanide salt, is another established method for preparing ¹⁵N-labeled amines. acs.org

Research Findings: ¹⁵N labeling is a powerful tool in mechanistic studies. For example, in the study of enzymatic reactions, ¹⁵N labeling can help to elucidate the mechanism of nitrogen transfer reactions. acs.org In metabolic studies of drugs containing a nitrogen atom, the use of ¹⁵N labeling can help to distinguish between metabolites that retain the nitrogen atom and those that have lost it. This information is crucial for building a complete picture of the drug's metabolic fate. nih.gov The distinct isotopic signature of ¹⁵N allows for clear differentiation from the more abundant ¹⁴N in mass spectrometry analysis.

Table 2: Potential ¹⁵N-Labeled Reagents for Synthesis

| Labeled Reagent | Target Labeled Position | Synthetic Utility |

| [¹⁵N]Methylamine | Amine nitrogen | Used to construct the N-methylpropylamine side chain. |

| [¹⁵N]Ammonium Hydroxide | Amine nitrogen | Can be used in reactions with organoboranes to form primary amines. rsc.org |

| Na¹⁵NO₂ | Amine nitrogen | A versatile reagent for introducing ¹⁵N into various nitrogen-containing functional groups. nih.gov |

The combined use of deuterium, ¹³C, and ¹⁵N labeling provides a comprehensive toolkit for chemists to unravel the complex chemical and biological transformations of molecules like this compound. These studies are fundamental to understanding a compound's mechanism of action and its metabolic profile.

Advanced Spectroscopic and Chromatographic Structural Characterization

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 3,5-Hydroxy-N-methylprotriptyline, providing a highly accurate mass measurement that facilitates the determination of its elemental composition.

Molecular Formula Determination:

Utilizing techniques such as time-of-flight (TOF) or Orbitrap mass analysis, the exact mass of the protonated molecule ([M+H]⁺) of this compound is measured. The experimentally determined mass is then compared against theoretical masses for potential chemical formulas, allowing for the confident assignment of the molecular formula, C₂₀H₂₃NO₂ , which has a monoisotopic mass of 309.1729 g/mol .

Fragmentation Pathway Elucidation:

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion and to characterize the resulting product ions. This process provides valuable insights into the compound's structure by revealing characteristic neutral losses and fragment ions. While specific experimental fragmentation data for this compound is not widely published, a predictive analysis based on its structure suggests several likely fragmentation pathways.

A probable initial fragmentation event would involve the cleavage of the N,N-dimethylpropylamine side chain. The loss of the dimethylamine (B145610) group followed by rearrangement could lead to the formation of a stable carbocation. Subsequent fragmentations might involve losses of water from the hydroxyl groups and cleavages within the tricyclic ring system. A detailed analysis of the MS/MS spectrum would be required to propose and confirm the specific fragmentation pathways.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 310.1802 | Protonated molecule |

| [M+Na]⁺ | 332.1621 | Sodium adduct |

| [M-H₂O+H]⁺ | 292.1696 | Loss of a water molecule from the protonated molecule |

| [C₅H₁₂N]⁺ | 86.1019 | Fragment corresponding to the dimethylaminopropyl side chain |

Note: The data in this table is predicted and requires experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of all proton and carbon signals and provides detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule.

One-Dimensional NMR Techniques (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The aromatic region would show a complex pattern of signals corresponding to the protons on the dibenzocycloheptene ring system. The aliphatic region would contain signals for the protons of the N-methyl groups and the propyl side chain. The chemical shifts of the protons attached to carbons bearing hydroxyl groups would appear at a characteristic downfield position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the side chain and the N-methyl groups would appear in the upfield region. The carbons attached to the hydroxyl groups would be shifted downfield compared to similar unsubstituted carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| CH₂ (side chain) | 1.5 - 2.5 | m |

| N(CH₃)₂ | ~2.2 | s |

| OH | Variable | br s |

Note: The data in this table is predicted and requires experimental verification. Chemical shifts are referenced to a standard solvent signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C | 120 - 150 |

| C-OH | 70 - 85 |

| Aliphatic CH₂ | 20 - 40 |

| N(CH₃)₂ | ~45 |

Note: The data in this table is predicted and requires experimental verification. Chemical shifts are referenced to a standard solvent signal.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the molecular structure, particularly in the aliphatic side chain and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the side chain to the tricyclic ring system and confirming the positions of the hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, including the relative orientation of substituents on the seven-membered ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the functional groups present in the molecule. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: The data in this table is predicted and requires experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima characteristic of the dibenzocycloheptene chromophore. The position and intensity of these absorption bands can be used for quantitative analysis and to assess the purity of the compound with respect to chromophoric impurities.

Advanced Chromatographic Techniques for Purity Profiling and Isomer Separation

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for separating it from related substances and potential isomers.

A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be developed. The gradient elution would be optimized to achieve good resolution between the main peak and any impurities.

The Diode Array Detector (DAD) provides UV-Vis spectra for all eluting peaks. This allows for the assessment of peak purity by comparing the spectra across a single peak. The UV spectrum of the this compound peak can also be used for its identification by comparison with a reference standard. The retention time under specific chromatographic conditions is a key parameter for identification.

Table 5: Typical HPLC-DAD Parameters for the Analysis of this compound

| Parameter | Typical Value |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (e.g., 200-400 nm) |

| Injection Volume | 10 µL |

Note: This table provides a typical starting point for method development and requires optimization for specific applications.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID)

Gas chromatography with flame ionization detection is a robust and widely utilized technique for the analysis of volatile and thermally stable compounds. In the context of tricyclic antidepressant metabolites like this compound, GC-FID can be employed for purity assessment and quantification. The analysis of hydroxylated metabolites of tricyclic antidepressants often requires derivatization to increase their volatility and thermal stability, thus improving their chromatographic behavior.

Detailed Research Findings:

While specific GC-FID studies on this compound are not extensively documented in publicly available literature, methodologies developed for structurally similar hydroxylated metabolites of other tricyclic antidepressants, such as doxepin (B10761459), provide a strong framework for its analysis. For instance, the analysis of hydroxylated doxepin metabolites has been successfully performed using gas chromatography after derivatization with trifluoroacetic anhydride (B1165640). This process converts the polar hydroxyl groups into less polar trifluoroacetyl esters, which are more amenable to GC analysis.

A hypothetical GC-FID method for the analysis of derivatized this compound would likely involve a high-resolution capillary column, such as an HP-5 (a non-polar, 5% phenyl-methylpolysiloxane stationary phase), which is known for its excellent separation of a wide range of compounds. The flame ionization detector provides high sensitivity for organic compounds.

Below is an interactive data table summarizing plausible GC-FID parameters for the analysis of the trifluoroacetylated derivative of this compound.

Table 1: Representative GC-FID Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Expected Retention Time | The derivatized compound would be expected to elute at a specific retention time under these conditions, allowing for its identification and quantification against a standard. |

Chiral Chromatography for Enantiomeric Purity Determination

Many pharmaceutical compounds possess one or more chiral centers, leading to the existence of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological properties. Therefore, the determination of enantiomeric purity is a critical aspect of drug development and analysis. This compound contains a chiral center, and thus, its enantiomers require separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Detailed Research Findings:

The enantioselective separation of tricyclic antidepressant metabolites is often achieved using chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives. These CSPs can differentiate between enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For a compound like this compound, a polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, would be a suitable choice for achieving enantiomeric separation. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

The following interactive data table outlines a representative chiral HPLC method for determining the enantiomeric purity of this compound.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or similar |

| Chiral Column | Chiralpak AD-H (250 mm x 4.6 mm i.d., 5 µm particle size) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the two enantiomers of this compound, allowing for the determination of the enantiomeric ratio and the assessment of enantiomeric purity. The resolution factor (Rs) would be a key parameter to evaluate the quality of the separation. |

A Scientific Review of the Enzymatic Formation of Hydroxylated Protriptyline (B1194169) Metabolites

Introduction

Protriptyline is a secondary amine tricyclic antidepressant (TCA) characterized by its dibenzocycloheptene structure. The biotransformation of protriptyline, a critical process influencing its therapeutic action and clearance, is primarily governed by hepatic enzymes. This article focuses on the enzymatic and metabolic pathways involved in the formation of hydroxylated metabolites of protriptyline, a key step in its metabolism. While the specific isomer "this compound" is not explicitly detailed in current scientific literature, this review synthesizes available data on the hydroxylation and related metabolic transformations of protriptyline and structurally similar compounds to provide a comprehensive overview.

Enzymatic Biotransformation and Metabolic Pathway Research in Vitro and Non Clinical

Proposed Biotransformation Pathways and Intermediates Leading to 3,5-Hydroxy-N-methylprotriptyline

Regioselective Hydroxylation Mechanisms

The introduction of hydroxyl groups onto the aromatic rings of tricyclic antidepressants is a primary metabolic pathway mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov While specific data on the 3,5-hydroxylation of N-methylprotriptyline is not extensively detailed in the available literature, the general mechanism of aromatic hydroxylation for TCAs is well-established. This process involves the activation of molecular oxygen by the heme iron of the CYP enzyme, leading to the insertion of a hydroxyl group into an electron-rich position on the aromatic ring system. nih.gov

For protriptyline, hydroxylation at the 10 and 11 positions of the dibenzocycloheptene ring has been identified, leading to the formation of 10-hydroxy-N-methyl-5H-dibenzo(ad)cycloheptene-5-propylamine and 10,11-dihydroxy-N-methyl-5H-dibenzo(ad)cycloheptene-5-propylamine, which have been detected as urinary metabolites in both humans and various animal models. nih.gov The potential for epoxide formation as a reactive intermediate in protriptyline metabolism has also been suggested, drawing parallels to the metabolism of structurally similar compounds like amitriptyline (B1667244). nih.gov

The specific CYP isozymes responsible for the regioselective hydroxylation at the 3 and 5 positions of the protriptyline structure have not been definitively identified in published research. However, studies on other TCAs, such as amitriptyline, have implicated CYP2D6 and CYP2C19 in their hydroxylation and demethylation processes. nih.gov It is plausible that these or other CYP isozymes are also involved in the formation of hydroxylated metabolites of protriptyline.

Table 1: Known Hydroxylated Metabolites of Protriptyline

| Metabolite Name | Position of Hydroxylation | Reference |

| 10-Hydroxy-N-methyl-5H-dibenzo(ad)cycloheptene-5-propylamine | 10 | nih.gov |

| 10,11-Dihydroxy-N-methyl-5H-dibenzo(ad)cycloheptene-5-propylamine | 10, 11 | nih.gov |

This table is based on currently available data and does not specifically include this compound due to a lack of direct literature evidence.

N-Methylation Pathways and Their Enzymatic Basis

N-methylation is another significant metabolic pathway. While demethylation of the secondary amine of protriptyline is a known metabolic step, information regarding the N-methylation of protriptyline metabolites is scarce in the scientific literature. wikipedia.org Generally, N-methylation reactions in drug metabolism are catalyzed by N-methyltransferases. These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a nitrogen atom on the substrate.

Research on other pharmaceutical compounds has explored the role of various N-methyltransferases in their metabolism. However, specific studies detailing the enzymatic basis of N-methylation for hydroxylated protriptyline metabolites to form this compound are not currently available. A study on certain antidepressants, like amitriptyline and imipramine, has shown an inhibitory effect on DNA methyltransferase 1 (DNMT1), suggesting a complex interplay between these drugs and methylation processes within the cell. nih.gov

Molecular Interactions and Mechanistic Studies in Vitro

Structure-Activity Relationship (SAR) Derivations Based on Molecular Interaction Profiles

Without any foundational research on this specific molecule, any attempt to generate content for the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research on this compound would be necessary before a detailed analysis of its molecular interactions could be compiled.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis in Research Matricesuzh.ch

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of "3,5-Hydroxy-N-methylprotriptyline" due to its superior sensitivity and specificity. nih.govnih.gov The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. uzh.ch

The primary goal of sample preparation is to extract the analyte of interest from a complex biological matrix, remove potential interferences, and concentrate the sample to improve detection limits. Common techniques employed for "this compound" and related tricyclic antidepressants (TCAs) include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov

Protein Precipitation (PPT): This is a relatively simple and rapid technique where a solvent like acetonitrile (B52724) is added to the plasma or serum sample to precipitate proteins. nih.gov While efficient in removing a large portion of proteins, it may not effectively eliminate other matrix components like phospholipids, which can lead to ion suppression in the mass spectrometer.

Liquid-Liquid Extraction (LLE): LLE utilizes the differential solubility of the analyte in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like hexane (B92381):ethyl acetate) to isolate it. nih.govnih.gov By adjusting the pH of the aqueous phase, the ionization state of "this compound" can be manipulated to enhance its partitioning into the organic phase, thereby achieving a cleaner extract compared to PPT. sigmaaldrich.com

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample clean-up and concentration. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For TCAs, reversed-phase (e.g., C18) or ion-exchange sorbents are commonly used. nih.govresearchgate.net

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Solubilizing proteins with an organic solvent. | Simple, fast. | May not remove all interferences, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquids. | Good clean-up, can be selective. | Can be labor-intensive, uses organic solvents. |

| Solid-Phase Extraction (SPE) | Adsorbing the analyte onto a solid phase and eluting it. | High recovery and clean-up, can be automated. | Can be more expensive and complex to develop. |

Chromatographic separation is essential to resolve "this compound" from its isomers, metabolites, and other endogenous matrix components before detection by the mass spectrometer.

Column Selection: Reversed-phase high-performance liquid chromatography (HPLC) is the most common approach. nih.gov C18 columns are widely used for the separation of TCAs and their metabolites. nih.govresearchgate.net Other stationary phases, such as biphenyl (B1667301) columns, can offer alternative selectivity for these compounds. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a volatile buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (e.g., acetonitrile or methanol). nih.govnih.gov The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. uzh.ch

Mass spectrometry provides the high selectivity and sensitivity required for quantifying low concentrations of "this compound".

Multiple Reaction Monitoring (MRM): This is the most frequently used acquisition mode in quantitative LC-MS/MS analysis. uzh.chwaters.com In MRM, a specific precursor ion (the molecular ion of "this compound") is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent sensitivity and minimizes background noise. waters.com

High-Resolution Accurate Mass (HRAM): HRAM mass spectrometry, using instruments like Quadrupole Time-of-Flight (Q-TOF), offers an alternative approach. lcms.cz It measures the mass of ions with very high accuracy, allowing for the confident identification of "this compound" based on its exact mass. Data-Independent Acquisition (DIA) is a powerful HRAM technique where all ions within a certain mass range are fragmented, providing a comprehensive dataset for both targeted and untargeted analysis. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of "this compound". nih.gov However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process increases the volatility of the analyte, allowing it to be analyzed by GC. sigmaaldrich.com The resulting derivative produces a characteristic mass spectrum that can be used for identification and quantification. nist.gov

Immunoassays for High-Throughput Screening of Related Compounds in Academic Laboratories

Immunoassays are a valuable tool for high-throughput screening of TCAs in research settings. nih.gov These assays utilize antibodies that recognize the core tricyclic structure of these compounds. While generally less specific than chromatographic methods, they are rapid and cost-effective for initial screening of a large number of samples. nih.gov It is important to note that immunoassays for TCAs can exhibit cross-reactivity with other structurally similar compounds, potentially leading to false-positive results. nih.gov Therefore, any positive results from an immunoassay should be confirmed by a more specific method like LC-MS/MS. nih.gov

Rigorous Quality Control and Validation Parameters for Research Assays

To ensure the reliability and accuracy of analytical data, research assays for "this compound" must undergo rigorous validation. nih.govjocpr.com This process involves evaluating several key parameters according to established guidelines. ich.orgnih.gov

Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. uzh.chich.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. Both are assessed at multiple concentration levels. nih.govich.org

Stability: The stability of "this compound" in the biological matrix must be evaluated under various storage and handling conditions, including freeze-thaw cycles and long-term storage. researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations offer a deep understanding of a molecule's electronic properties, which govern its behavior and interactions. Studies on protriptyline (B1194169) have utilized semi-empirical methods like PM3/CI to elucidate its electronic structure.

These calculations reveal that the ground-state electronic transitions of protriptyline are largely unaffected by the protonation of its N-methylpropylamino side chain. acs.org The absorption spectra are characterized by two primary bands in the UV region. A red-shifted band around 293 nm is attributed to π → π* hyperconjugation involving the cycloheptene (B1346976) double bond and the benzene (B151609) rings. acs.org Another band in the UVC region corresponds to benzenoid transitions. acs.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. For protriptyline, the molecular orbitals involved in its primary electronic transitions are distributed across the dibenzocycloheptene ring system. acs.org The gas-phase ionization potential, a measure of the energy required to remove an electron, can be approximated from the energy of the HOMO. acs.org Furthermore, theoretical calculations predict a significant difference in the ground-state dipole moment between the protriptyline free base (PTL) and its hydrochloride salt (PTL-HCl), highlighting the influence of the side chain's polarity. acs.org

| Calculated Property | Protriptyline (PTL) | Protriptyline-HCl (PTL-HCl) | 5H-dibenzo[a,d]cycloheptene (DBCH) |

| Dipole Moment | 1.2 D | 5.0 D | 0.08 D |

| Absorption Max (λmax) | ~292 nm | 292 nm | Not Specified |

| Data sourced from a theoretical study on protriptyline's photophysical properties. acs.org |

Molecular Docking Simulations with Identified Protein Targets (e.g., transporters, enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For protriptyline, docking studies have been crucial in understanding its interaction with key protein targets, primarily the monoamine transporters. Protriptyline is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT). wikipedia.orgnih.gov

Docking studies have been performed to model the binding of tricyclic antidepressants, including protriptyline, into homology models of the human serotonin transporter. nih.gov These simulations suggest that the inhibitors occupy a binding pocket located between transmembrane helices 1, 6, and 10. nih.gov The tricyclic ring system forms the core of the interaction, while the protonated amine of the side chain can form critical electrostatic interactions with acidic residues like aspartate in the transporter's binding site.

Beyond its primary targets, docking has been used to explore new therapeutic applications for protriptyline. In a drug repositioning study for Alzheimer's disease, protriptyline was docked against three major targets: Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) peptide. nih.gov The results suggested that protriptyline could bind effectively to all three, indicating its potential as a multi-target agent for this neurodegenerative disease. nih.govnih.gov

| Protein Target | Binding Affinity (Ki, nM) |

| Norepinephrine Transporter (NET) | 1.41 |

| Serotonin Transporter (SERT) | 19.6 |

| Dopamine Transporter (DAT) | 2100 |

| β-secretase (BACE-1) | 5000 (Ki, app) |

| Binding affinity data sourced from pharmacodynamic studies. wikipedia.orgnih.gov |

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms and Conformational Changes in Ligand-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow researchers to observe the movement of the ligand-protein complex over time. This provides a more detailed picture of the binding mechanism, the stability of the interaction, and any conformational changes that occur in the protein or the ligand upon binding.

MD simulations also supported docking results for BACE-1, confirming that protriptyline binds strongly to the enzyme's active site, which includes the catalytic dyad Asp32 and Asp228. nih.gov Such simulations are vital for confirming binding modes and understanding the dynamics that govern ligand efficacy. youtube.com

Prediction of Metabolic Hot Spots and Biotransformation Pathways Using In Silico Tools

The metabolism of a drug is a critical determinant of its pharmacokinetic profile and duration of action. In silico tools, which use computational algorithms to predict how a drug will be metabolized, are increasingly used in early drug discovery. nih.gov These tools can identify "metabolic hot spots"—chemically labile sites on a molecule that are likely to be modified by metabolic enzymes.

For tricyclic antidepressants, metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes, with CYP2D6 being particularly important. drugs.comnih.gov The main metabolic pathways include N-demethylation of the side chain and aromatic hydroxylation of the tricyclic ring system. drugs.com While specific in silico metabolic prediction studies for protriptyline are not widely published, its known metabolites are consistent with the predictions that would be made for a typical TCA. The parent compound, protriptyline, is itself a metabolite of N–methylprotriptyline. wikipedia.org Further metabolism would likely involve hydroxylation on the dibenzocycloheptene rings.

Additionally, studies on the photoirradiation of protriptyline have identified the formation of 10,11-epoxide, 10-hydroxy, and 10,11-dihydrodiol derivatives, indicating the reactivity of the cycloheptene double bond. nih.gov Computational tools can model the reactivity of such sites to predict potential metabolites arising from both enzymatic and non-enzymatic transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent and selective molecules.

For tricyclic antidepressants, QSAR studies have historically focused on correlating structural features with inhibitory activity at monoamine transporters. wustl.edu Key structural descriptors in such models often include:

Topological indices: Describing the size, shape, and branching of the molecule.

Electronic properties: Such as partial charges on atoms and dipole moments, which influence interactions with the protein target.

Lipophilicity (LogP): Which affects the ability of the drug to cross cell membranes, including the blood-brain barrier. nih.gov

Theoretical studies have analyzed the stereospecificity of TCAs by simulating the superposition of their phenyl rings onto the phenyl ring of norepinephrine, aiming to deduce the optimal conformation for binding at the neuronal site of action. wustl.edu Modern QSAR models, often built with machine learning algorithms, can incorporate a vast array of molecular descriptors to predict not only activity but also absorption, distribution, metabolism, and excretion (ADME) properties. scirp.org For a compound like 3,5-Hydroxy-N-methylprotriptyline, QSAR could be employed to predict how the addition of hydroxyl groups might alter its binding affinity, selectivity, and metabolic stability compared to the parent protriptyline.

Future Directions and Emerging Research Avenues

Elucidation of Novel Metabolic Pathways or Unidentified Enzymes Involved in its Biotransformation

The biotransformation of protriptyline (B1194169) is known to occur primarily in the liver, involving metabolic pathways such as demethylation and hydroxylation. fda.gov Preliminary studies have indicated that demethylation of the secondary amine moiety of protriptyline is a significant metabolic step. fda.gov However, the specific enzymatic processes leading to the formation of 3,5-Hydroxy-N-methylprotriptyline remain to be fully elucidated.

Future research should focus on identifying the specific cytochrome P450 (CYP) isozymes responsible for the 3,5-hydroxylation of N-methylprotriptyline. While CYP2D6 is known to be involved in the metabolism of many TCAs, including the hydroxylation of amitriptyline (B1667244) and the metabolism of protriptyline, its precise role in the formation of this specific dihydroxy metabolite is unknown. nih.govnih.govdrugs.com Studies utilizing a panel of recombinant human CYP enzymes could pinpoint the key catalysts.

Furthermore, the potential for novel or less common metabolic pathways should be investigated. This could involve exploring the role of other enzyme families, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) in subsequent conjugation reactions of the hydroxylated metabolite.

Table 1: Known Metabolic Information of Protriptyline

| Metabolic Process | Enzymes Implicated (General for TCAs) | Key Metabolites of Protriptyline |

|---|---|---|

| N-Demethylation | CYP2C19, CYP1A2, CYP3A4 | Nortriptyline (B1679971) |

| Hydroxylation | CYP2D6 | 10-Hydroxyprotriptyline |

This table is based on general knowledge of tricyclic antidepressant metabolism and limited specific data on protriptyline.

Investigation of Chiral Interactions with Biological Targets and Enantioselective Properties

Chirality plays a pivotal role in the pharmacology of many drugs, with enantiomers often exhibiting different potencies and effects. nih.gov While protriptyline itself does not have a chiral center in its tricyclic ring system, the introduction of a hydroxyl group at the 3 or 5 position could potentially create chiral centers, depending on the exact structure and conformation.

A critical area for future research is to determine if this compound exists as enantiomers and to investigate their stereoselective interactions with biological targets, such as the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT). wikipedia.orgdrugbank.com It is plausible that one enantiomer possesses a higher affinity or different activity profile compared to the other. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), coupled with functional assays, would be essential for these investigations. nih.gov Understanding the enantioselective properties is crucial for a complete pharmacological characterization of this metabolite.

Development of Advanced Probes and Tracers for In Vitro and Ex Vivo Research

To facilitate detailed investigation into the distribution, target engagement, and cellular effects of this compound, the development of specialized chemical tools is imperative. The synthesis of radiolabeled analogs, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative analysis in tissues and fluids in preclinical studies.

Furthermore, the creation of fluorescently tagged probes could allow for direct visualization of the metabolite's localization within cells and tissues using advanced microscopy techniques. Another promising avenue is the development of photoaffinity labels, which can be used to covalently bind to and identify the specific protein targets of this compound. These advanced probes would be invaluable for elucidating its mechanism of action at a molecular level.

Integration of Omics Technologies (e.g., metabolomics, proteomics) for Systems-Level Understanding in Model Systems

The advent of "omics" technologies offers a powerful approach to understanding the global biological effects of a compound. Future studies should leverage metabolomics to profile the changes in the metabolic landscape of model systems (e.g., cell cultures, animal models) following exposure to this compound. This could reveal unforeseen metabolic pathways affected by the compound.

In parallel, proteomics studies can identify alterations in protein expression and post-translational modifications. This would provide insights into the signaling pathways and cellular processes modulated by the metabolite. For instance, a study on the parent compound, protriptyline, has already suggested its role in regulating the NF-kappa B-BDNF/CREB signaling axis in a rat model of Alzheimer's disease, highlighting the potential for its metabolites to have complex downstream effects. touro.edu A systems-level understanding derived from integrating these omics datasets would provide a comprehensive view of the biological impact of this compound.

Exploration of Synthetic Routes to Novel Scaffolds with Modified Physicochemical Properties for Advanced Research Purposes

The chemical scaffold of this compound presents an opportunity for medicinal chemists to design and synthesize novel analogs with tailored properties for research. Modifications to the tricyclic nucleus or the side chain could be explored to enhance potency, selectivity, or metabolic stability.

For example, the synthesis of derivatives with altered lipophilicity could be used to study the impact of this property on blood-brain barrier penetration and cellular uptake. The creation of a library of related compounds would enable structure-activity relationship (SAR) studies, providing a deeper understanding of the chemical features essential for biological activity. These novel scaffolds would not only serve as research tools but could also form the basis for the development of new therapeutic agents with improved profiles.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Amitriptyline |

| N-methylprotriptyline |

| Nortriptyline |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying 3,5-Hydroxy-N-methylprotriptyline in pharmaceutical impurity profiling?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed, as per USP guidelines for related impurities (e.g., gradient elution with C18 columns and mobile phases optimized for polar metabolites) . Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) provides higher specificity for structural confirmation, particularly when distinguishing isomers or degradation products. Validation parameters (linearity, precision, LOD/LOQ) should align with ICH Q2(R1) guidelines, including robustness testing under varied pH and temperature conditions .

Q. What synthetic routes are documented for this compound, and what are their critical challenges?

- Methodology : Synthesis often involves N-methylation of protriptyline derivatives under controlled basic conditions, followed by hydroxylation at positions 3 and 5. Key challenges include regioselectivity in hydroxylation and minimizing over-methylation byproducts. Purification typically requires column chromatography with silica gel or reverse-phase systems, validated via thin-layer chromatography (TLC) to confirm intermediate purity .

Q. How should researchers ensure reproducibility in preclinical studies involving this compound, particularly in impurity analysis?

- Methodology : Adhere to NIH preclinical reporting guidelines, including explicit documentation of solvent systems, reaction times, and purification steps. Use certified reference standards (where available) for calibration, and report batch-to-batch variability using statistical tools (e.g., ANOVA for impurity levels across syntheses) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and stability of this compound?

- Methodology : Employ hybrid functionals like B3LYP with a 6-31G(d,p) basis set to calculate molecular orbitals, ionization potentials, and bond dissociation energies. Compare thermochemical accuracy against experimental data (e.g., calorimetry) to validate predictions. Note that inclusion of exact exchange terms improves agreement with observed stability trends in hydroxylated aromatic systems .

Q. What strategies resolve contradictions in impurity profiling data between HPLC and LC-MS/MS for this compound?

- Methodology : Perform orthogonal analyses using nuclear magnetic resonance (NMR) spectroscopy (e.g., H/C NMR) to confirm structural assignments. Cross-validate MS fragmentation patterns with computational tools (e.g., MassFrontier) and adjust chromatographic conditions (e.g., ion-pair reagents) to address co-elution issues. Statistical reconciliation via Bland-Altman plots can quantify inter-method variability .

Q. What experimental designs are optimal for studying the compound’s stability under pharmaceutical formulation conditions?

- Methodology : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via stability-indicating HPLC methods, and apply Arrhenius kinetics to predict shelf-life. Include control samples with antioxidants (e.g., ascorbic acid) to assess protective effects .

Q. How can researchers mitigate interference from matrix effects when analyzing this compound in biological samples?

- Methodology : Use matrix-matched calibration standards and isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in LC-MS/MS. Optimize sample preparation (e.g., solid-phase extraction with hydrophilic-lipophilic balance cartridges) to reduce co-eluting contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.